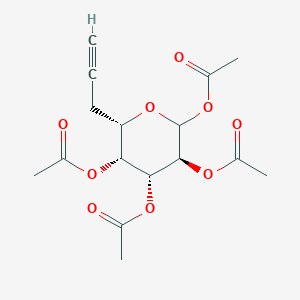
(3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound characterized by its unique tetrahydropyran ring structure and multiple acetate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate typically involves the use of copper-catalyzed oxidative dehydrogenative reactions. One such method includes the annulation of O-acyl oximes containing α-C(sp3)-H bonds with α-amino ketones . This process utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to drive the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques involving catalytic processes and controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to changes in molecular pathways and biological effects . The exact pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction.
Comparación Con Compuestos Similares
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Dye Sensitized Solar Cell Compounds: Compounds used in the development of solar cells, sharing some structural similarities.
Uniqueness
(3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is unique due to its tetrahydropyran ring and multiple acetate groups, which provide distinct reactivity and potential for diverse applications.
Propiedades
Fórmula molecular |
C16H20O9 |
|---|---|
Peso molecular |
356.32 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-prop-2-ynyloxan-3-yl] acetate |
InChI |
InChI=1S/C16H20O9/c1-6-7-12-13(21-8(2)17)14(22-9(3)18)15(23-10(4)19)16(25-12)24-11(5)20/h1,12-16H,7H2,2-5H3/t12-,13+,14+,15-,16?/m0/s1 |
Clave InChI |
PQRBJNAJCNCVPG-JSKHOMAGSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@@H](OC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)CC#C |
SMILES canónico |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


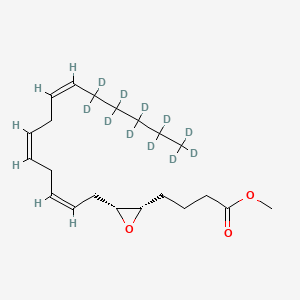
![4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one](/img/structure/B12430586.png)
![9-Hydroxy-4-(4-hydroxyphenyl)-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-5,6-dihydro-1-benzoxocin-2-one](/img/structure/B12430593.png)
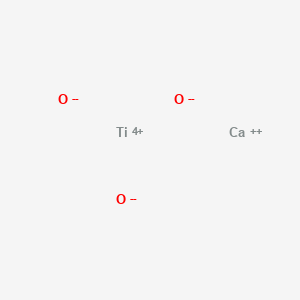
![N-[[3-(3-carbamothioylphenyl)-1-[1-(trifluoromethylsulfonyl)piperidin-4-yl]indol-6-yl]methyl]-1-methylazetidine-3-carboxamide;hydrochloride](/img/structure/B12430607.png)

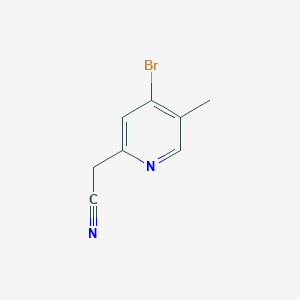
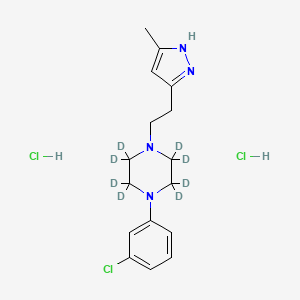
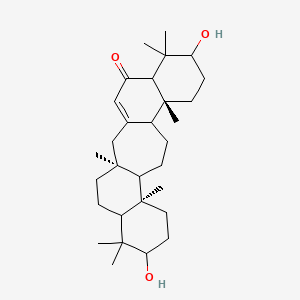
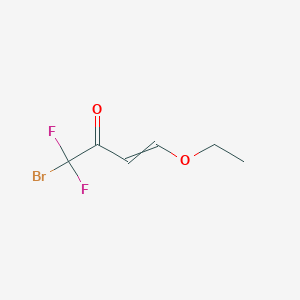
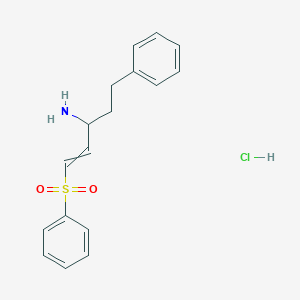
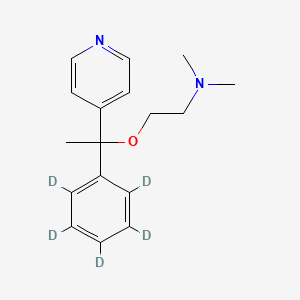

![4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12430667.png)
